![molecular formula C20H24N6O3 B2830337 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide CAS No. 1171057-54-7](/img/structure/B2830337.png)
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been involved in reactions with aryl isocyanate, aryl and alkyl isothiocyanates .Scientific Research Applications
- Pyrazole-bearing compounds have been investigated for their antileishmanial effects. In vitro studies demonstrated that some hydrazine-coupled pyrazole derivatives, including compound 13, exhibit potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
- The same hydrazine-coupled pyrazole derivatives (compounds 14 and 15) also demonstrated promising inhibition effects against Plasmodium berghei, the causative agent of malaria. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
- Although not directly related to leishmaniasis or malaria, pyrazoline derivatives containing imidazole moieties have shown antitumor potential. These compounds were evaluated against cancer cell lines, including rat glioma (C6) and human hepatocellular carcinoma (HepG2) .
- Pyrazole derivatives have been explored for their anti-inflammatory activities. While not specific to leishmaniasis or malaria, these compounds may contribute to managing inflammation associated with infectious diseases .
- Some pyrazole derivatives exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can be relevant in the context of parasitic infections .
Antileishmanial Activity
Antimalarial Activity
Antitumor Potential
Anti-Inflammatory Properties
Antioxidant Effects
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects .
Mode of Action
It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound may interact with specific targets in these organisms to exert its effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of these organisms, disrupting key biochemical processes .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely well-absorbed and distributed in the body to reach its targets .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . This suggests that the compound’s action results in the inhibition of these organisms, leading to their eventual death and the resolution of the infection.
properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-10-14(2)26(25-13)18-11-17(23-12-24-18)21-8-9-22-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZXIJJFFANOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide |
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